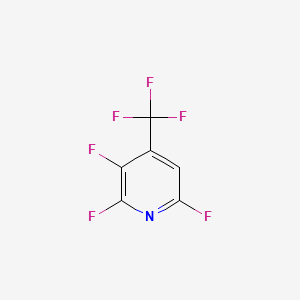
2,3,6-三氟-4-(三氟甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is an organofluorine compound with the molecular formula C6HF6N It is characterized by the presence of three fluorine atoms and a trifluoromethyl group attached to a pyridine ring
科学研究应用
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
Mode of Action
It’s known that the compound can act as a reactant in the preparation of aminopyridines through amination reactions .
Biochemical Pathways
It’s known that the compound can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Result of Action
It’s known that the presence of fluorine and pyridine structure in trifluoromethylpyridines result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine . For instance, the compound is a flammable liquid and vapor, and it may cause skin, eye, and respiratory irritation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2). Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final compound is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the pyridine ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used.
Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while electrophilic substitution with bromine can produce brominated pyridine compounds.
相似化合物的比较
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2,6-Difluoro-4-(trifluoromethyl)pyridine
- 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine
These compounds share similar structural features but differ in the number and position of fluorine atoms on the pyridine ring. The unique arrangement of fluorine atoms in 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity patterns, making it a valuable compound for specific applications.
属性
IUPAC Name |
2,3,6-trifluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODFHNWFNCGXOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF6N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382336 |
Source


|
| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84940-46-5 |
Source


|
| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

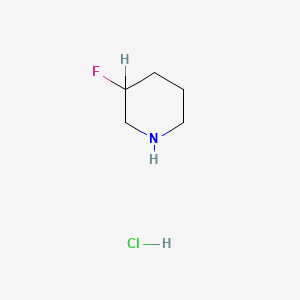

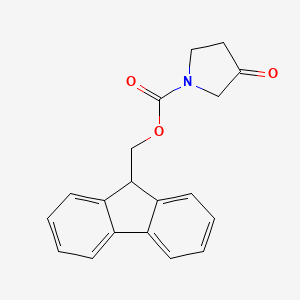

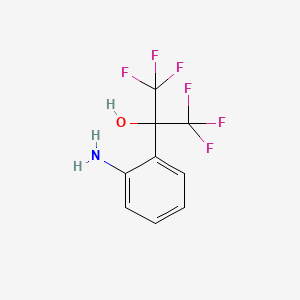
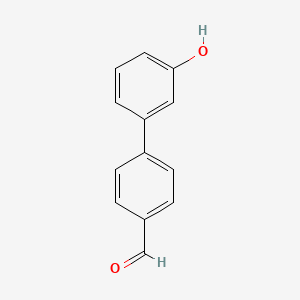

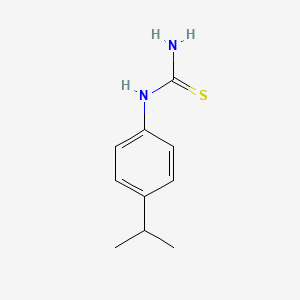
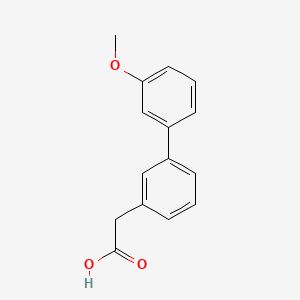
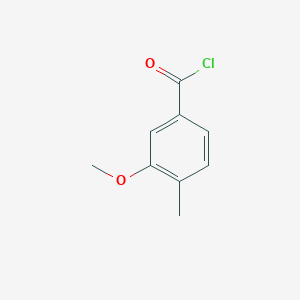
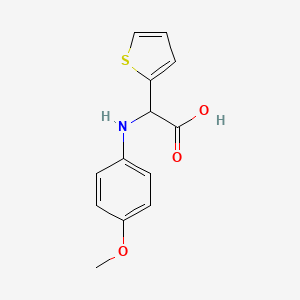
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)
![6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334189.png)
